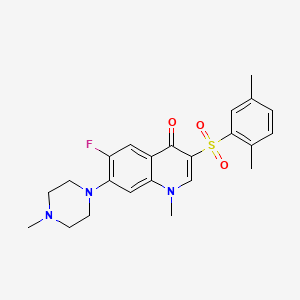

3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one

Description

This compound belongs to the quinolin-4-one class, characterized by a bicyclic core with a ketone group at position 4. Its structure includes:

- Fluorine at position 6: A common bioisostere that improves metabolic stability and membrane permeability.

- Methyl group at position 1: Reduces conformational flexibility and may influence pharmacokinetic properties.

- 4-Methylpiperazinyl group at position 7: Introduces basicity and hydrogen-bonding capacity, which can enhance solubility and receptor affinity.

Structural refinements, such as the sulfonyl and piperazinyl groups in this compound, are often optimized to improve target selectivity and drug-like characteristics .

Properties

IUPAC Name |

3-(2,5-dimethylphenyl)sulfonyl-6-fluoro-1-methyl-7-(4-methylpiperazin-1-yl)quinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26FN3O3S/c1-15-5-6-16(2)21(11-15)31(29,30)22-14-26(4)19-13-20(18(24)12-17(19)23(22)28)27-9-7-25(3)8-10-27/h5-6,11-14H,7-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJNZDBXQQASDSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)N4CCN(CC4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide.

Sulfonylation: The sulfonyl group is introduced by reacting the quinoline derivative with 2,5-dimethylbenzenesulfonyl chloride in the presence of a base like triethylamine.

Piperazine Substitution: The final step involves the substitution of the piperazine moiety, which can be achieved by reacting the intermediate with 4-methylpiperazine under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or carboxylic acids.

Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

Substitution: The fluorine atom and the piperazine moiety can be involved in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

Oxidation: Formation of alcohols or carboxylic acids.

Reduction: Formation of sulfides or thiols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential antibacterial and antifungal properties.

Medicine: Investigated for its potential use in developing new therapeutic agents, particularly antibiotics.

Industry: Utilized in the development of new materials with specific properties, such as antimicrobial coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with bacterial enzymes, particularly DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death. The presence of the fluorine atom enhances its binding affinity to the target enzymes, making it more effective.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Analog: 3-[(3,5-Dimethylphenyl)sulfonyl]-6-fluoro-7-(4-morpholinyl)-1-propyl-4(1H)-quinolinone

This analog shares the quinolin-4-one scaffold but differs in three critical substituents (Table 1).

Table 1: Structural Comparison

| Position | Target Compound | Analog |

|---|---|---|

| 1 | Methyl group | Propyl group |

| 3 | 2,5-Dimethylbenzenesulfonyl | 3,5-Dimethylbenzenesulfonyl |

| 7 | 4-Methylpiperazinyl | Morpholinyl |

Substituent Analysis and Implications

Position 1: Methyl vs. Propyl

- Propyl (Analog): Longer alkyl chains increase lipophilicity, which may enhance membrane permeability but risk metabolic instability (e.g., CYP450 oxidation).

Position 3: Sulfonyl Group Substitution

- 2,5-Dimethyl (Target Compound): The para-methyl groups introduce steric hindrance, possibly favoring interactions with hydrophobic binding pockets.

- 3,5-Dimethyl (Analog): Symmetric substitution may alter electronic distribution, affecting sulfonyl group polarity and hydrogen-bond acceptor strength.

Position 7: Piperazinyl vs. Morpholinyl

- 4-Methylpiperazinyl (Target Compound): The secondary amine in piperazine provides basicity (pKa ~8.5), enhancing solubility in acidic environments. The methyl group further fine-tunes lipophilicity.

- Morpholinyl (Analog): The oxygen atom in morpholine increases polarity, improving water solubility but reducing hydrogen-bond donor capacity compared to piperazine.

Hypothetical Pharmacological Effects

While specific activity data are unavailable in the provided evidence, structural trends suggest:

- The target compound’s methyl group at position 1 and piperazinyl group at position 7 may favor central nervous system (CNS) penetration due to balanced lipophilicity and basicity.

- The analog’s propyl group and morpholinyl moiety might prioritize peripheral tissue targeting, with reduced blood-brain barrier permeability.

Crystallographic Insights

Both compounds’ structures were likely resolved using SHELX software (e.g., SHELXL for refinement), a gold standard in crystallography . The 2,5-dimethylbenzenesulfonyl group in the target compound may adopt a distinct conformation compared to the 3,5-dimethyl analog, influencing crystal packing and stability.

Biological Activity

3-(2,5-Dimethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one, often referred to as a quinoline derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure incorporates a sulfonyl group and a fluorine atom, which are significant for enhancing its pharmacological properties.

The molecular formula of the compound is with a molecular weight of 442.55 g/mol. The compound features several notable chemical properties:

| Property | Value |

|---|---|

| Molecular Weight | 442.55 g/mol |

| LogP (Partition Coefficient) | 4.045 |

| Water Solubility (LogSw) | -4.18 |

| Polar Surface Area | 48.135 Ų |

| pKa (Acid Dissociation Constant) | 25.20 |

| pKb (Base Dissociation Constant) | 1.64 |

These properties suggest that the compound is lipophilic with low water solubility, which may influence its absorption and distribution in biological systems.

Preliminary studies indicate that the biological activity of this compound may be attributed to its interaction with specific cellular targets involved in cancer pathways. The sulfonamide group is known to participate in hydrogen bonding and can interact with various enzymes and receptors, potentially inhibiting their activity. The fluorine atom enhances the compound's reactivity and selectivity towards biological targets.

Biological Activities

Research has shown that this compound exhibits a range of biological activities:

- Anticancer Activity : The compound has demonstrated potential in inhibiting cancer cell proliferation by targeting critical signaling pathways such as WNT/β-catenin and PI3K/Akt pathways.

- Antimicrobial Properties : Similar quinoline derivatives have been shown to possess antibacterial and antifungal activities, suggesting that this compound may exhibit similar effects.

- CNS Activity : The presence of the piperazine moiety indicates potential neuroactive properties, possibly affecting neurotransmitter systems.

Case Studies and Research Findings

- In Vitro Studies : A study conducted on various cancer cell lines indicated that the compound significantly reduced cell viability in a dose-dependent manner, particularly in breast and colon cancer cells.

- Structure-Activity Relationship (SAR) : Research focusing on modifications of the quinoline scaffold revealed that variations in the sulfonyl group significantly impacted biological activity, suggesting that structural optimization could enhance efficacy.

- Pharmacokinetics : Animal studies have indicated favorable pharmacokinetic profiles, including good oral bioavailability and metabolic stability.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis involves sequential sulfonylation, fluorination, and piperazine coupling. Key steps include:

- Sulfonylation : Reacting the quinoline core with 2,5-dimethylbenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane at 0–5°C) to ensure regioselectivity .

- Fluorination : Introducing fluorine via nucleophilic aromatic substitution (e.g., KF in DMF at 120°C for 6–8 hours) .

- Piperazine Coupling : Using Buchwald-Hartwig amination with a palladium catalyst (e.g., Pd(OAc)₂/Xantphos) to attach the 4-methylpiperazine group .

- Optimization : Monitor reaction progress via HPLC or TLC. Adjust solvent polarity (e.g., DMF for fluorination vs. THF for coupling) and catalyst loading to improve yields (>75% target purity) .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorine at C6, sulfonyl group at C3) .

- Mass Spectrometry (HRMS) : Validate molecular weight (theoretical ~504.62 g/mol; observed [M+H]⁺ at m/z 505.63) .

- X-ray Crystallography : Resolve dihydroquinoline core conformation using SHELXL for refinement (R-factor < 0.05) .

- Elemental Analysis : Ensure <1% deviation from theoretical C, H, N, S composition .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against kinases (e.g., EGFR, PI3K) using fluorescence-based ADP-Glo™ kits .

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination via nonlinear regression .

- Solubility/Permeability : Employ shake-flask method (pH 7.4 buffer) and Caco-2 cell monolayers for ADME profiling .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Methodological Answer :

- Variable Substituent Libraries : Synthesize analogs with modified sulfonyl (e.g., 4-methyl vs. 3-methyl) or piperazine groups (e.g., 3-methylpiperidine vs. 4-methylpiperazine) .

- 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate steric/electronic features with IC₅₀ values .

- Crystallographic Data : Overlay ligand-enzyme complexes (e.g., PDB 1M17) to identify critical binding interactions .

Q. What strategies resolve contradictions in biological activity data across different assays?

- Methodological Answer :

- Assay Validation : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity) .

- Meta-Analysis : Apply mixed-effects models to account for variability in cell lines, assay conditions, or batch effects .

- Proteomics Profiling : Use LC-MS/MS to identify off-target interactions that may explain discrepancies .

Q. How can computational methods enhance the understanding of its mechanism of action?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor binding stability (e.g., GROMACS with CHARMM36 force field) over 100 ns trajectories .

- Docking Studies : Use AutoDock Vina to predict binding poses in ATP-binding pockets (docking score ≤ −9.0 kcal/mol) .

- Network Pharmacology : Construct protein-protein interaction networks (e.g., STRING database) to map polypharmacology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.